![molecular formula C12H22N2O3 B1409141 3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester CAS No. 1807498-73-2](/img/structure/B1409141.png)
3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
Overview
Description
3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure. It belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester typically involves multiple steps One common method starts with the cyclization of appropriate precursors under controlled conditions to form the hexahydropyrrolo[3,4-c]pyrrole coreThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrrole ring or other functional groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can lead to alcohols or amines .
Scientific Research Applications
3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3a-Hydroxym
Biological Activity
3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H22N2O3
- Molecular Weight : 242.31 g/mol
- CAS Number : 1445950-96-8
- Purity : Typically around 95% to 98% depending on the source .
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Pyrrole derivatives are known for their ability to modulate enzyme activities and influence signaling pathways. Specifically, the presence of the hydroxymethyl group enhances its reactivity and potential interactions with nucleophiles in biological systems.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models, which is crucial for neuroprotective effects .
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer’s .
- Anti-inflammatory Activity : It has been observed to modulate inflammatory responses by reducing levels of pro-inflammatory cytokines like TNF-α in cell cultures treated with amyloid-beta .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Neuroprotection Against Amyloid-Beta Toxicity
A study evaluated the effects of the compound on astrocyte viability in the presence of amyloid-beta (Aβ) peptides. Results indicated that treatment with this compound significantly improved cell viability compared to untreated controls. The compound reduced the cytotoxic effects of Aβ by approximately 20%, suggesting a protective mechanism against Aβ-induced toxicity .
Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that this compound exhibited antioxidant properties by scavenging free radicals and reducing oxidative stress markers in neuronal cell lines. This activity was linked to its ability to enhance cellular defenses against oxidative damage .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for this compound compared to other related compounds:
Compound Name | Antioxidant Activity | Neuroprotective Effects | Anti-inflammatory Effects |
---|---|---|---|
This compound | Moderate | Significant | Moderate |
Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | High | Moderate | Low |
Other Pyrrole Derivatives | Variable | Low | Variable |
Properties
IUPAC Name |
tert-butyl 3a-(hydroxymethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-5-9-4-13-6-12(9,7-14)8-15/h9,13,15H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZOYMDQUKYUEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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